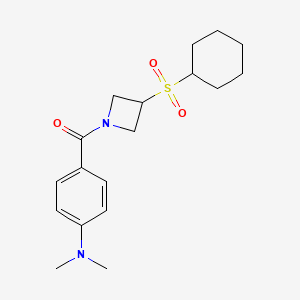

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone

Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone is a synthetic organic compound featuring a unique azetidine scaffold modified with a cyclohexylsulfonyl group and a 4-(dimethylamino)phenyl ketone moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is sulfonylated at the 3-position, while the 1-position is linked to an aromatic ketone group. The dimethylamino substituent on the phenyl ring introduces strong electron-donating properties, which may enhance solubility and influence electronic interactions in biological systems.

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-[4-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-19(2)15-10-8-14(9-11-15)18(21)20-12-17(13-20)24(22,23)16-6-4-3-5-7-16/h8-11,16-17H,3-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJTXSUNWUOHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone, also known by its CAS number 1797303-85-5, has garnered attention in recent years due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 357.41 g/mol. The structure consists of an azetidine ring substituted with a cyclohexylsulfonyl group and a dimethylaminophenyl moiety, which contributes to its biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases, particularly Janus kinase 1 (JAK1). JAK1 is involved in various signaling pathways related to inflammation and immune response, making it a target for drugs aimed at treating autoimmune diseases and certain cancers .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Antiproliferative Activity : In vitro studies have shown that the compound exhibits significant antiproliferative effects against different cancer cell lines. For instance, it has been observed to inhibit cell growth in human cancer cell lines by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been highlighted in various models. It has demonstrated effectiveness in reducing cytokine production in activated immune cells, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This could indicate potential applications in neurodegenerative diseases .

Case Studies

Several case studies have reported on the efficacy of the compound:

- Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and increased apoptosis markers .

- Inflammation Models : In a mouse model of arthritis, treatment with the compound resulted in reduced joint swelling and inflammation markers, supporting its potential as an anti-inflammatory agent .

- Neuroprotection : In vitro experiments using neuronal cell cultures exposed to neurotoxic agents showed that pretreatment with the compound significantly reduced cell death and preserved mitochondrial function .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets such as enzymes and receptors.

- Case Study: Research has shown that derivatives of azetidine compounds can exhibit significant anti-cancer activity by inhibiting specific pathways involved in tumor growth. For instance, similar compounds have been evaluated for their ability to inhibit the proliferation of cancer cell lines in vitro.

Studies have indicated that (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone may possess various biological activities, including:

- Enzyme Inhibition: Investigations into its capacity to inhibit enzymes involved in metabolic pathways have been promising. For example, it may act as an inhibitor for certain proteases or kinases that are critical in disease processes.

- Receptor Binding: The compound's affinity for various receptors (e.g., G-protein coupled receptors) could lead to novel therapeutic applications, particularly in neuropharmacology.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules.

- Application: It can be utilized in the synthesis of novel sulfonamide derivatives, which are known for their antibacterial properties. The introduction of different substituents on the azetidine ring can lead to compounds with enhanced pharmacological profiles.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Electronic Properties: The 4-(dimethylamino)phenyl group in the target compound provides stronger electron donation compared to the 4-(2-methoxyethoxy)phenyl group in or the 4-methylthiophen-2-yl group in . This could increase binding affinity in biological targets reliant on charge-transfer interactions.

Molecular Weight and Solubility: The target compound has the highest molecular weight (415.6 vs. 329.4–405.5), which may reduce membrane permeability but could be offset by the hydrophilic dimethylamino group. Compounds with ether or thiophene groups (e.g., ) exhibit moderate polarity, whereas the thiadiazole analog may have lower solubility due to its heteroaromatic rigidity.

Synthetic Accessibility: The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as seen in , where α-halogenated ketones react with triazoles . Similar methods could apply to the target compound, with the dimethylaminophenyl group introduced via Friedel-Crafts acylation or Suzuki coupling.

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, insights can be drawn from analogs:

- Medicinal Chemistry: Compounds with dimethylamino and sulfonyl groups (e.g., ) are often explored as kinase inhibitors or GPCR modulators due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or sulfonylation reactions. For example, azetidine derivatives can be functionalized with cyclohexylsulfonyl groups using DCM or toluene as solvents under inert conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol or acetonitrile) ensures >95% purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to identify breakdown products. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Q. How should researchers handle contradictions in reported solubility data for this compound?

- Methodological Answer : Replicate solubility experiments in polar (water, methanol), semi-polar (ethyl acetate), and non-polar (toluene) solvents. Use shake-flask method with saturating concentrations, followed by UV quantification. Cross-validate with computational tools like COSMO-RS to model solvent interactions. Discrepancies may arise from impurities or polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .

Q. What safety protocols are essential for handling sulfonamide-containing azetidine derivatives?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Conduct acute toxicity assays (e.g., OECD 423) to determine LD. Monitor for sulfonamide hypersensitivity (rash, respiratory distress) in preclinical studies. Store compounds in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic structure and dipole moments?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to optimize geometry and calculate ground-state dipole moments. For excited states, use time-dependent DFT (TD-DFT) with solvent effects modeled via the polarizable continuum model (PCM). Validate with experimental solvatochromic shifts in solvents like DMSO and acetonitrile .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) against biological targets?

- Methodological Answer : Use a split-plot design with randomized blocks. Assign azetidine sulfonyl variants as main plots, dimethylamino-phenyl substituents as subplots, and biological replicates (e.g., enzyme inhibition assays) as sub-subplots. Analyze IC values using nonlinear regression and compare via ANOVA with post-hoc Tukey tests .

Q. How does the compound’s environmental fate correlate with its sulfonyl and dimethylamino groups?

- Methodological Answer : Conduct abiotic degradation studies under UV light (λ = 254 nm) to assess photolysis rates. For biotic degradation, use soil microcosms with LC-MS/MS to track metabolite formation (e.g., cyclohexanesulfonic acid). Model partition coefficients (log ) and bioaccumulation potential using EPI Suite .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?

- Methodological Answer : Compare metabolic stability in liver microsomes (human/rat) with in vivo plasma AUC measurements. Identify cytochrome P450 (CYP) isoforms involved via inhibition assays (CYP3A4, 2D6). Use physiologically based pharmacokinetic (PBPK) modeling to scale findings, accounting for protein binding and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.